molecular formula C12H20O5 B7839034 (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane

Cat. No.: B7839034
M. Wt: 244.28 g/mol
InChI Key: FBWQLTARTKWGMT-AZGGWRLDSA-N
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Description

(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is a derivative of galactose, a type of sugar. This compound is characterized by the presence of two isopropylidene groups that protect the hydroxyl groups on the galactose molecule. It is commonly used in organic synthesis and biochemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves the protection of the hydroxyl groups on galactose. One common method is to react galactose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivatives . The reaction is usually carried out under reflux conditions to ensure complete protection of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The protected galactose derivatives are then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene groups protect the hydroxyl groups, allowing the compound to participate in selective reactions without interference from other functional groups. This protection is crucial for its role in synthetic chemistry and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane is unique due to its deoxy modification, which removes a hydroxyl group and replaces it with a hydrogen atom. This modification alters the compound’s reactivity and makes it suitable for specific synthetic and research applications.

Properties

IUPAC Name

(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6?,7-,8+,9?,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWQLTARTKWGMT-AZGGWRLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2[C@H](C3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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